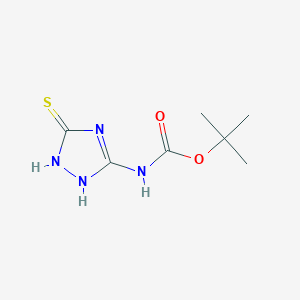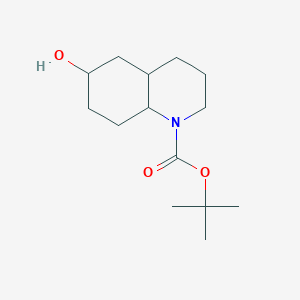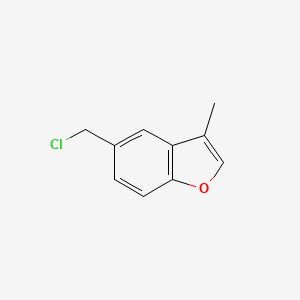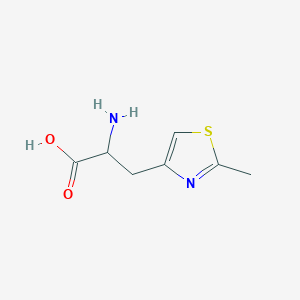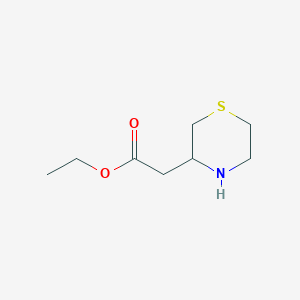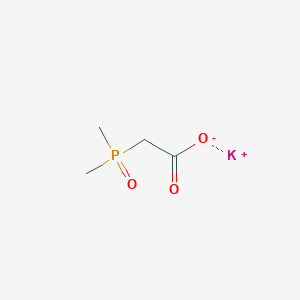![molecular formula C10H18Cl2N4O B13554626 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazinedihydrochloride](/img/structure/B13554626.png)
1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazinedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride is a chemical compound that features a piperazine ring substituted with a cyclopropyl-1,2,4-oxadiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylcarboxylic acid hydrazide with a nitrile to form the oxadiazole ring. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or triflic anhydride .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets. The oxadiazole moiety can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The piperazine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to effects such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
Uniqueness
1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the oxadiazole and piperazine rings enhances its potential for diverse applications, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C10H18Cl2N4O |
|---|---|
Molekulargewicht |
281.18 g/mol |
IUPAC-Name |
5-cyclopropyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;dihydrochloride |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-2-8(1)10-12-9(13-15-10)7-14-5-3-11-4-6-14;;/h8,11H,1-7H2;2*1H |
InChI-Schlüssel |
RBGKRGGUZNEMOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC(=NO2)CN3CCNCC3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate](/img/structure/B13554548.png)
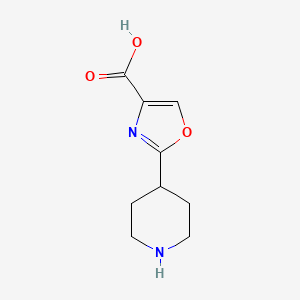


![4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13554574.png)

